S-Hexylglutathione

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

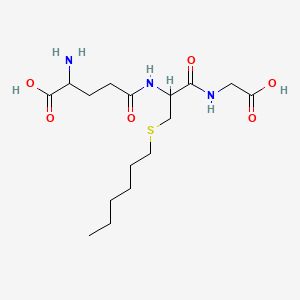

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDWCWJDCOHDG-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-56-7 |

Source

|

| Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hexylglutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of S-Hexylglutathione: A Technical Guide for Researchers

December 12, 2025

Abstract

S-Hexylglutathione (SHG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866) (GSH). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a primary focus on its role as a potent competitive inhibitor of Glutathione S-transferases (GSTs). We will delve into its binding kinetics, the structural basis of its inhibitory action, and its implications in various cellular processes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, oncology, and toxicology.

Introduction to this compound and Glutathione S-Transferases

Glutathione S-transferases (GSTs) are a superfamily of dimeric enzymes pivotal in cellular detoxification.[1] They catalyze the conjugation of glutathione to a wide array of endogenous and xenobiotic electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[2] This process is a critical component of the phase II detoxification pathway. GSTs are classified into several classes, including Alpha, Mu, Pi, Theta, and Sigma, based on their sequence homology.[2] The active site of a GST monomer is composed of two distinct regions: the G-site, which specifically binds glutathione, and the adjacent H-site, a more promiscuous hydrophobic pocket that accommodates the electrophilic substrate.[1][2]

This compound is an S-substituted glutathione where the thiol hydrogen is replaced by a hexyl group.[3][4] This structural modification is key to its primary mechanism of action as a competitive inhibitor of GSTs.[3][5]

Mechanism of Action: Competitive Inhibition of Glutathione S-Transferases

The principal mechanism of action of this compound is its function as a competitive inhibitor of Glutathione S-transferases.[3][5] This inhibition occurs through its direct competition with the endogenous substrate, glutathione, for binding to the G-site within the enzyme's active site.[2]

Molecular dynamics simulations and structural studies have elucidated the specifics of this interaction.[2] While the glutathione moiety of SHG occupies the G-site, mimicking the binding of GSH, its hexyl chain extends into the hydrophobic H-site.[2] This dual occupancy of both the G- and H-sites sterically hinders the binding of the electrophilic co-substrate, thereby preventing the catalytic conjugation reaction from occurring.[2]

The binding of SHG to GSTs can also induce conformational changes in the enzyme. Studies on porcine class Pi GST (pGSTP1-1) have shown that the binding of SHG can stabilize the enzyme against urea-induced unfolding, in contrast to glutathione itself which appears to destabilize the structure.[1] This suggests that the interaction of the hexyl group with the H-site contributes to a more stable enzyme-inhibitor complex.

Signaling Pathways and Cellular Implications

The inhibition of GSTs by this compound has significant downstream cellular consequences. GSTs are not only detoxification enzymes but also play roles in intracellular signaling pathways. For instance, some GST isoforms can sequester signaling molecules, such as c-Jun N-terminal kinase (JNK), thereby inhibiting their activity.[4] While direct modulation of specific signaling pathways by SHG is an area of ongoing research, its ability to inhibit GSTs suggests it could indirectly influence these pathways by preventing the sequestration of signaling proteins.

In the context of cancer, elevated levels of certain GSTs are often associated with drug resistance, as they can detoxify chemotherapeutic agents.[6] By inhibiting GSTs, SHG has the potential to act as a chemosensitizer, enhancing the efficacy of anticancer drugs. Furthermore, because cancer cells are often under high oxidative stress, the inhibition of GSTs, which play a role in managing this stress, could be a therapeutic strategy.[7][8]

The inhibitory properties of SHG have also been exploited in agricultural applications, where it is used as a synergist with insecticides to combat resistance in insects that is mediated by GSTs.[2]

Quantitative Data: Binding Affinity and Inhibition Constants

The affinity of this compound for various GST isoforms has been quantified. This data is crucial for understanding its potency and selectivity as an inhibitor.

| GST Isoform | Ligand | Parameter | Value | Reference |

| Human GST P1-1 (wild-type) | This compound | Kd | 1.27 µM | [3] |

| Human GST P1-1 (Y49F mutant) | This compound | Kd | 3.7 µM | [3] |

Experimental Protocols

The determination of the mechanism of action of this compound relies on a variety of experimental techniques. Below are generalized protocols for key experiments.

Determination of Dissociation Constant (Kd) by Fluorescence Quenching

This method is used to measure the binding affinity of a ligand (SHG) to a protein (GST) by observing changes in the protein's intrinsic tryptophan fluorescence.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of purified GST in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

Prepare a stock solution of this compound in the same buffer.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of a spectrofluorometer to 295 nm (to selectively excite tryptophan residues) and the emission wavelength to scan from 300 to 400 nm.

-

Place a known concentration of the GST solution in a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Make successive additions of small aliquots of the SHG stock solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the SHG concentration.

-

Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation or a specific binding equation) to determine the dissociation constant (Kd).

-

Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor (SHG) required to reduce the activity of an enzyme (GST) by 50%.

Protocol:

-

Assay Components:

-

Purified GST enzyme.

-

Glutathione (GSH) as the co-substrate.

-

A suitable electrophilic substrate for GST (e.g., 1-chloro-2,4-dinitrobenzene, CDNB).

-

This compound at various concentrations.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, GST enzyme, and varying concentrations of SHG.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding GSH and CDNB.

-

Monitor the rate of formation of the product (the GSH-DNB conjugate) by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each SHG concentration.

-

Plot the percentage of enzyme activity against the logarithm of the SHG concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Affinity Chromatography for GST Purification

This compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix for the purification of GSTs.[3][9]

Protocol:

-

Matrix Preparation:

-

Couple this compound to an activated agarose resin according to the manufacturer's instructions.

-

Pack the this compound-agarose into a chromatography column and equilibrate with a binding buffer.

-

-

Protein Loading and Washing:

-

Load a cell lysate or protein mixture containing GSTs onto the column.

-

Wash the column extensively with the binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound GSTs from the column using a competitive ligand, such as a high concentration of free this compound or glutathione, or by changing the pH or ionic strength of the buffer.

-

-

Analysis:

-

Analyze the eluted fractions for the presence and purity of GSTs using SDS-PAGE and a GST activity assay.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Competitive inhibition of GST by this compound.

Caption: Workflow for GST purification by affinity chromatography.

Conclusion

This compound serves as a valuable research tool and a model competitive inhibitor for Glutathione S-transferases. Its mechanism of action, centered on the dual occupancy of the G- and H-sites of the enzyme, is well-characterized. The ability of SHG to potently inhibit GST activity underscores its utility in studies aimed at elucidating the roles of GSTs in cellular physiology and pathology. Further research into the specific effects of SHG on GST-mediated signaling pathways and its potential as a synergistic agent in therapeutic contexts is warranted. This guide provides a foundational understanding for professionals engaged in such research endeavors.

References

- 1. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. esliteglutathione.com [esliteglutathione.com]

- 8. oncotarget.com [oncotarget.com]

- 9. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]

S-Hexylglutathione: A Technical Guide to its Function as a Competitive Inhibitor of Glutathione S-Transferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, metabolizing a wide array of xenobiotics and endogenous electrophilic compounds. Furthermore, GSTs are increasingly recognized for their roles in cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which governs processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of GST activity is implicated in various pathologies, including cancer and drug resistance, making them a compelling target for therapeutic intervention.

S-Hexylglutathione (S-HG) is a synthetic derivative of glutathione that acts as a competitive inhibitor of GSTs. By mimicking the structure of the endogenous substrate glutathione (GSH), S-HG binds to the active site of GSTs, thereby preventing the conjugation and detoxification of other substrates. This inhibitory action makes S-HG a valuable tool for studying the physiological and pathological roles of GSTs and a potential lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory kinetics, the experimental protocols for its characterization, and its impact on GST-mediated signaling pathways.

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound against various GST isozymes is a critical parameter for its application in research and drug development. While comprehensive Ki and IC50 values across all human GST isozymes are not extensively documented in publicly available literature, the following tables summarize the available quantitative data.

| Parameter | GST Isozyme | Value (µM) | Comments |

| Kd | Human GSTP1-1 (wild-type) | 1.27 | Dissociation constant, indicating high binding affinity. |

| EC50 | GSTABP-H labeling | 41.5 | Concentration for 50% effective inhibition of probe labeling. |

Table 1: Binding and Inhibition Constants of this compound

It is important to note that this compound has also been observed to delay the inhibition of GST 3-3 by other compounds, suggesting a competitive interaction at the active site.[1] Further research is required to establish a complete inhibitory profile of this compound against a broader range of GST isozymes.

Experimental Protocols

The following section details the methodologies for key experiments related to the characterization of this compound as a GST inhibitor.

Determination of GST Activity and Inhibition

A standard method for measuring GST activity and its inhibition involves a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The conjugation of GSH to CDNB, catalyzed by GST, results in the formation of a product that absorbs light at 340 nm.

Materials:

-

Glutathione S-transferase (purified isozyme or cell lysate)

-

This compound

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Protocol for IC50 Determination:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

-

Prepare a stock solution of GSH in buffer.

-

Prepare a stock solution of CDNB in ethanol.

-

Prepare the assay buffer (e.g., 0.1 M potassium phosphate, pH 6.5).

-

-

Set up the Assay:

-

In a 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, a fixed concentration of GSH (e.g., 1 mM), and a fixed concentration of GST enzyme.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding a fixed concentration of CDNB (e.g., 1 mM) to each well.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the GST activity, by fitting the data to a suitable dose-response curve.

-

Protocol for Ki Determination (Competitive Inhibition):

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (CDNB) and the inhibitor (this compound).

-

Perform a Matrix of Experiments:

-

Set up a series of experiments with several fixed concentrations of this compound (including zero).

-

For each inhibitor concentration, vary the concentration of the substrate (CDNB) over a range that brackets the Michaelis constant (Km) of the enzyme for that substrate.

-

Maintain a constant concentration of the other substrate, GSH.

-

-

Measure Reaction Velocities:

-

Measure the initial reaction velocities for all combinations of substrate and inhibitor concentrations as described above.

-

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

-

For competitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the y-axis.

-

The Ki can be determined from the x-intercept of the Dixon plot or by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.

-

Signaling Pathways and Logical Relationships

Inhibition of Glutathione S-Transferase by this compound

This compound acts as a competitive inhibitor by binding to the same active site on the GST enzyme as the natural substrate, glutathione. This prevents the enzyme from carrying out its detoxification function.

Caption: Competitive inhibition of GST by this compound.

Experimental Workflow for Determining Inhibitory Constants

The process of determining the inhibitory constants (IC50 and Ki) of this compound involves a systematic experimental approach followed by data analysis.

References

The Pivotal Role of S-Hexylglutathione in Cellular Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Hexylglutathione (SHG), a synthetic derivative of the endogenous antioxidant glutathione (B108866) (GSH), serves as a potent competitive inhibitor of Glutathione S-transferases (GSTs). This characteristic positions SHG as an invaluable tool in the study of cellular detoxification pathways, particularly the Phase II metabolism of xenobiotics. By reversibly binding to the active site of GSTs, SHG facilitates detailed investigation into the enzyme kinetics and the physiological roles of various GST isozymes. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibition data across different GST isozymes, detailed experimental protocols for its application in research, and its emerging role in drug development as a potential chemosensitizing agent.

Introduction to Cellular Detoxification and Glutathione S-Transferases

Cellular detoxification is a complex network of enzymatic processes that protect cells from the harmful effects of both endogenous and exogenous toxins (xenobiotics). This system is broadly divided into three phases. Phase II detoxification, a critical component of this defense mechanism, involves the conjugation of xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion from the body.[1]

Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds.[2][3] This conjugation neutralizes the electrophilic sites of toxins, rendering them less reactive and more readily transportable. GSTs are dimeric proteins with two active sites, each comprising a G-site that binds GSH and an adjacent H-site that accommodates the hydrophobic electrophilic substrate.[4] Overexpression of certain GST isozymes has been implicated in the development of resistance to various cancer chemotherapeutic drugs.[2]

This compound: A Competitive Inhibitor of GSTs

This compound is an S-substituted derivative of glutathione where the hydrogen atom of the thiol group is replaced by a hexyl group.[5] This structural modification allows SHG to act as a competitive inhibitor of GSTs.[5][6]

Mechanism of Action

This compound competitively inhibits GSTs by binding to the G-site, the same site where the natural substrate, glutathione, binds.[4] Molecular dynamics simulations have revealed that while the glutathione moiety of SHG occupies the G-site, its aliphatic hexyl chain protrudes into the hydrophobic H-site.[7] This dual occupancy of both the G-site and H-site effectively blocks the binding of both GSH and the electrophilic substrate, thereby inhibiting the conjugation reaction.[7]

dot

Caption: Mechanism of GST inhibition by this compound.

Quantitative Analysis of GST Inhibition by this compound

The inhibitory potency of this compound varies among different GST isozymes. This section summarizes the available quantitative data on the inhibition of various GSTs by SHG.

| GST Isozyme | Organism | Inhibition Parameter | Value (µM) | Reference(s) |

| GST P1-1 (wild-type) | Human | Kd | 1.27 | [5] |

| GST P1-1 (Y49F mutant) | Human | Kd | 3.7 | [5] |

| GST (unspecified) | Plutella xylostella | EC50 | 41.5 | [8] |

| GST 3-3 | Rat | Inhibition Delay Conc. | 20 | [9] |

Kd: Dissociation constant; EC50: Half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Glutathione S-Transferase (GST) Activity Assay

This protocol describes a common spectrophotometric method for measuring GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[4][5][10]

Materials:

-

100 mM CDNB in ethanol

-

100 mM Reduced Glutathione (GSH)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 6.5

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1.5 ml, plastic or quartz)

Procedure:

-

Prepare Assay Cocktail: For each assay, prepare 1 ml of the cocktail:

-

980 µl PBS, pH 6.5

-

10 µl of 100 mM CDNB

-

10 µl of 100 mM GSH

-

Mix well. The solution may initially appear cloudy but should clear upon mixing.

-

-

Assay Measurement:

-

Pipette 900 µl of the assay cocktail into each cuvette (one for the blank and one for each sample).

-

Incubate the cuvettes at 30°C in the spectrophotometer for 5 minutes to equilibrate.

-

To the blank cuvette, add 100 µl of PBS and zero the spectrophotometer.

-

To each sample cuvette, add 100 µl of the enzyme sample and mix.

-

Measure the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

Calculation of GST Activity:

-

Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank reaction from the rate of each sample reaction.

-

Calculate GST activity using the following formula:

-

GST Activity (U/ml) = [(Adjusted ΔA340/min) / (Molar extinction coefficient of CDNB)] x (Total volume / Sample volume) x Dilution factor

-

The molar extinction coefficient for the CDNB-GSH conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹.[4]

-

dot

Caption: Workflow for a typical GST activity assay.

Determination of IC50 and Ki for GST Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a GST inhibitor like this compound.[6][11]

Materials:

-

Purified GST enzyme

-

GST activity assay reagents (as in 4.1)

-

Inhibitor stock solution (e.g., this compound)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure for IC50 Determination:

-

Prepare a series of dilutions of the inhibitor.

-

In a 96-well plate, add the GST enzyme, GSH, and the inhibitor at various concentrations.

-

Initiate the reaction by adding CDNB.

-

Measure the reaction rate as described in the GST activity assay.

-

Plot the percentage of GST activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GST activity, using non-linear regression analysis.

Procedure for Ki Determination:

-

Perform GST activity assays with varying concentrations of the substrate (CDNB) in the absence and presence of different fixed concentrations of the inhibitor.

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or use non-linear regression to determine the apparent Km and Vmax values in the presence of the inhibitor.

-

For a competitive inhibitor, the Ki can be calculated using the following equation:

-

Km_app = Km * (1 + [I]/Ki)

-

Where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cultured cells.[12][13]

Materials:

-

Cultured cells in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly and measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

dot

Caption: Workflow for a cell viability (MTT) assay.

Affinity Purification of GST using this compound-Agarose

This compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix for the purification of GSTs.[2][14][15]

Materials:

-

This compound-agarose resin

-

Chromatography column

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione)

-

Cell lysate containing the GST of interest

Procedure:

-

Column Preparation: Pack the this compound-agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate to allow for binding of the GST to the immobilized SHG.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound GST by applying the Elution Buffer. The free glutathione in the elution buffer will compete with the immobilized SHG for binding to the GST, thus releasing the purified enzyme from the resin.

-

Fraction Collection: Collect the eluted fractions and analyze for the presence of the purified GST using SDS-PAGE and a GST activity assay.

Role in Drug Development and Research

Overcoming Chemotherapy Resistance

Many cancer cells overexpress GSTs, which can contribute to multidrug resistance by detoxifying chemotherapeutic agents.[2] By inhibiting GST activity, this compound and other GST inhibitors have the potential to act as chemosensitizing agents, enhancing the efficacy of conventional anticancer drugs.[16] For example, inhibiting GSTs can increase the intracellular concentration and cytotoxicity of drugs like cisplatin (B142131) and doxorubicin (B1662922).[17][18]

A Tool for Studying Xenobiotic Metabolism

This compound serves as a critical research tool for elucidating the specific roles of different GST isozymes in the metabolism of various xenobiotics. By selectively inhibiting GST activity, researchers can determine the contribution of this pathway to the overall detoxification and bioactivation of drugs and environmental toxins.

Conclusion

This compound is a well-characterized and potent competitive inhibitor of Glutathione S-transferases. Its ability to specifically target the active site of these crucial detoxification enzymes makes it an indispensable tool for researchers in toxicology, pharmacology, and drug development. The detailed experimental protocols provided in this guide offer a practical framework for utilizing SHG to investigate GST function, screen for novel inhibitors, and explore strategies to overcome chemotherapy resistance. As our understanding of the intricate roles of GSTs in health and disease continues to grow, the importance of specific and reliable inhibitors like this compound will undoubtedly increase.

References

- 1. ubpbio.com [ubpbio.com]

- 2. Characterization of this compound-binding proteins of human hepatocellular carcinoma: separation of enoyl-CoA isomerase from an Alpha class glutathione transferase form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cisplatin, glutathione and the third wheel: a copper-(1,10-phenanthroline) complex modulates cisplatin–GSH interactions from antagonism to synergism in cancer cells resistant to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Enzyme Kinetics and NMR-Based Product Elucidation for Glutathione S-Conjugation of the Anticancer Unsymmetrical Bisacridine C-2028 in Liver Microsomes and Cytosol: Major Role of Glutathione S-Transferase M1-1 Isoenzyme [mdpi.com]

- 5. Crystal structures and kinetic studies of human Kappa class glutathione transferase provide insights into the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human mitochondrial glutathione transferases: Kinetic parameters and accommodation of a mitochondria-targeting group in substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. researchgate.net [researchgate.net]

- 13. sinobiological.com [sinobiological.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Is the combinational administration of doxorubicin and glutathione a reasonable proposal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Hexylglutathione: A Technical Guide to its Discovery, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Hexylglutathione (SHG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866). Initially synthesized and characterized for its role as an inhibitor of glyoxalase I, it has since become an invaluable tool in biochemistry and drug discovery, primarily as a potent competitive inhibitor of Glutathione S-Transferase (GST) enzymes. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of this compound, with a focus on presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Initial Synthesis

This compound was first described in a 1971 publication by Vince, Daluge, and Wadd, as part of a study investigating the inhibitory effects of various S-substituted glutathione derivatives on glyoxalase I.[1][2][3][4][5] The synthesis was achieved through the reaction of glutathione with the corresponding alkyl halide.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the method described by Vince et al. (1971).

Materials:

-

Glutathione (reduced form)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolution of Glutathione: Dissolve a specific molar quantity of reduced glutathione in a minimal amount of aqueous sodium hydroxide solution. The alkaline condition is necessary to deprotonate the thiol group of the cysteine residue, making it a nucleophile.

-

Reaction with 1-Bromohexane: To the stirring glutathione solution, add an equimolar amount of 1-bromohexane dissolved in ethanol. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion of glutathione attacks the carbon atom bearing the bromine atom, displacing the bromide ion.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up and Purification:

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the crude this compound by filtration.

-

Wash the crude product with water to remove any unreacted glutathione and salts.

-

Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Initial Characterization as a Glyoxalase I Inhibitor

The initial research on this compound focused on its ability to inhibit glyoxalase I, a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[1][2][3][4][5][6]

Mechanism of Action

This compound acts as a competitive inhibitor of glyoxalase I. It structurally mimics the hemithioacetal substrate formed from glutathione and methylglyoxal, thereby competing for the active site of the enzyme.

Quantitative Data: Inhibition of Glyoxalase I

The inhibitory potency of this compound against glyoxalase I was determined by kinetic studies. The key parameter obtained was the inhibition constant (Ki).

| Compound | Enzyme | Inhibition Type | Ki Value (mM) |

| This compound | Glyoxalase I | Competitive | 0.13 |

Table 1: Inhibition of Glyoxalase I by this compound. Data from Vince et al. (1971).

Experimental Protocol: Glyoxalase I Inhibition Assay

The following is a generalized protocol for determining the inhibition of glyoxalase I.

Materials:

-

Purified glyoxalase I enzyme

-

Glutathione (reduced form)

-

Methylglyoxal

-

This compound (inhibitor)

-

Phosphate (B84403) buffer (pH 6.6)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of glutathione, methylglyoxal, and this compound in phosphate buffer.

-

Assay Mixture: In a cuvette, combine the phosphate buffer, glutathione, and methylglyoxal. Allow the mixture to equilibrate for a few minutes to allow the spontaneous formation of the hemithioacetal substrate.

-

Inhibitor Addition: For the inhibitor studies, add varying concentrations of this compound to the assay mixture.

-

Enzyme Addition and Measurement: Initiate the reaction by adding a small amount of purified glyoxalase I. Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the type of inhibition and the Ki value by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.

Characterization as a Glutathione S-Transferase (GST) Inhibitor

While initially studied as a glyoxalase I inhibitor, this compound has gained more prominence as a competitive inhibitor of Glutathione S-Transferases (GSTs).[7][8] GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotic and endogenous compounds.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the substrate glutathione (GSH) in GST-catalyzed reactions.[7] The hexyl group of SHG occupies the hydrophobic binding site (H-site) of the enzyme, which normally binds the electrophilic substrate, while the glutathione moiety occupies the G-site. This dual occupancy effectively blocks the binding of both substrates.

Quantitative Data: Inhibition of Glutathione S-Transferase

The inhibitory potency of this compound against various GST isoforms has been characterized. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and the enzyme.

| Enzyme Isoform | Method | Kd Value (µM) |

| Human GST P1-1 (wild-type) | Not specified in abstract | 1.27 |

| Human GST P1-1 (Y49F mutant) | Not specified in abstract | 3.7 |

Table 2: Binding Affinity of this compound for Human Glutathione S-Transferase P1-1. Data from MedChemExpress, citing Ortiz-Salmerón et al. (2003).[7]

Experimental Protocol: GST Inhibition Assay

A common method to assess GST activity and inhibition is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

Materials:

-

Purified GST enzyme

-

Glutathione (reduced form)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

This compound (inhibitor)

-

Phosphate buffer (pH 6.5)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of glutathione, CDNB (in ethanol), and this compound in phosphate buffer.

-

Assay Mixture: In a cuvette, combine the phosphate buffer, glutathione, and CDNB.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the assay mixture.

-

Enzyme Addition and Measurement: Initiate the reaction by adding a small amount of purified GST enzyme. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

Data Analysis: Calculate the initial reaction velocities. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be used to determine the type of inhibition and the Ki value.

Application in Affinity Chromatography

The high affinity and specific binding of this compound to GSTs have been exploited for the purification of these enzymes and, more broadly, for the purification of recombinant proteins fused to a GST tag. This compound is covalently attached to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity chromatography resin.[9]

Experimental Workflow: GST-Tagged Protein Purification

Caption: Workflow for the purification of GST-tagged proteins using this compound affinity chromatography.

Signaling Pathways and Logical Relationships

Glutathione S-Transferase Catalytic Cycle and Inhibition by this compound

Caption: The catalytic cycle of GST and its competitive inhibition by this compound.

Conclusion

This compound, from its initial discovery as a glyoxalase I inhibitor to its widespread application as a Glutathione S-Transferase inhibitor and affinity ligand, represents a significant tool in the arsenal (B13267) of researchers in biochemistry and drug development. Its well-characterized synthesis and inhibitory properties, coupled with its utility in protein purification, underscore its enduring importance in the scientific community. This technical guide provides a foundational understanding of this compound, offering detailed protocols and quantitative data to facilitate its effective use in the laboratory.

References

- 1. Characterization of glyoxalase I purified from pig erythrocytes by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the inhibition of glyoxalase I by S-substituted glutathiones. - Lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GLO1 inhibitors for neuropsychiatric and anti-epileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Role of the N-terminus of glutathione in the action of yeast glyoxalase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]

S-Hexylglutathione: A Technical Guide for the Study of Glutathione Peroxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of S-Hexylglutathione (SHG) in the study of glutathione (B108866) peroxidase (GPX). While primarily recognized as a potent competitive inhibitor of Glutathione S-Transferase (GST), SHG also serves as a valuable tool in the investigation of GPX, particularly in the realm of protein purification. This document outlines the core functions of SHG in GPX research, presents relevant data, details experimental protocols, and provides visualizations to aid in understanding key processes.

Core Function of this compound in Glutathione Peroxidase Research

This compound is a synthetic derivative of glutathione where the hydrogen atom of the thiol group is substituted with a hexyl group.[1] This modification is key to its utility in biochemical studies. In the context of glutathione peroxidase research, the primary and most well-documented function of this compound is as a ligand for affinity chromatography .[1][2]

Immobilized on a solid support such as agarose, this compound effectively captures GPX from complex biological mixtures like tissue homogenates or cell lysates.[3][4] This interaction allows for the specific isolation and purification of GPX, a critical step for subsequent functional and structural characterization. While this compound is a known competitive inhibitor of Glutathione S-Transferase (GST), its role as a direct inhibitor of GPX for kinetic studies is not as extensively documented in scientific literature. However, its ability to bind to GPX suggests an interaction at or near the glutathione binding site, making it a useful tool for purification.

Data Presentation: Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₉N₃O₆S | [2] |

| Molecular Weight | 391.48 g/mol | [2] |

| CAS Number | 24425-56-7 | [2] |

| Appearance | Powder | [2] |

| Melting Point | 200-202 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Affinity Purification of Glutathione Peroxidase using this compound-Agarose

This protocol describes the general steps for the purification of GPX from a biological sample using this compound-agarose affinity chromatography.[3][4][5]

Materials:

-

This compound-agarose resin

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5-10 mM reduced glutathione)

-

Biological sample (e.g., cell pellet, tissue)

-

Chromatography column

-

Spectrophotometer or protein assay reagents

Procedure:

-

Sample Preparation:

-

Homogenize the tissue or lyse the cells in ice-cold Lysis Buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the soluble proteins including GPX.

-

-

Column Preparation:

-

Gently resuspend the this compound-agarose resin.

-

Pack the desired amount of resin into a chromatography column.

-

Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Protein Binding:

-

Apply the clarified lysate to the equilibrated column.

-

Allow the lysate to flow through the column at a slow, controlled rate to ensure maximum binding of GPX to the resin.

-

Collect the flow-through fraction for analysis to assess binding efficiency.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound GPX from the column by applying the Elution Buffer. The reduced glutathione in the elution buffer will compete with the immobilized this compound for binding to GPX.

-

Collect the eluate in fractions.

-

-

Analysis:

-

Measure the protein concentration of the eluted fractions.

-

Analyze the fractions for GPX activity using a suitable assay (see section 3.2).

-

Perform SDS-PAGE and Western blotting to confirm the purity and identity of the purified GPX.

-

Glutathione Peroxidase Activity Assay

This is a general protocol for measuring the activity of purified GPX. The assay is based on a coupled reaction with glutathione reductase.[6]

Materials:

-

Purified GPX sample

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA)

-

Glutathione Reductase (GR)

-

Reduced Glutathione (GSH)

-

NADPH

-

Substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, GR, GSH, and NADPH.

-

-

Sample Addition:

-

Add a specific amount of the purified GPX sample to the reaction mixture.

-

Incubate for a few minutes to allow for the reduction of any existing oxidized glutathione (GSSG).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the peroxide substrate.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by GR, as it recycles GSSG back to GSH, results in a decrease in absorbance.

-

-

Calculation:

-

The rate of decrease in absorbance at 340 nm is directly proportional to the GPX activity in the sample.

-

Mandatory Visualizations

Caption: Workflow for the purification of Glutathione Peroxidase using this compound affinity chromatography.

Caption: The catalytic cycle of Glutathione Peroxidase, illustrating the reduction of hydroperoxides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. >98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]

- 4. Purification and characterization of the individual glutathione S-transferases from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]

- 6. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]

S-Hexylglutathione: A Technical Guide to its Role in Disrupting Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Hexylglutathione (SHG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866). It functions as a potent competitive inhibitor of Glutathione S-transferases (GSTs), a family of enzymes frequently overexpressed in a variety of cancer cells. This overexpression contributes significantly to therapeutic resistance and the detoxification of chemotherapeutic agents. By inhibiting GSTs, particularly the GSTP1 isozyme, this compound presents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts cancer cell metabolism, with a focus on its effects on key metabolic and signaling pathways. This document also includes relevant experimental protocols and quantitative data to support further research and drug development efforts in this area.

Introduction: The Role of Glutathione S-Transferases in Cancer

Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotics, including many anticancer drugs.[1][2][3] They catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[4] In numerous cancer types, the upregulation of specific GST isozymes, most notably GSTP1, is a common feature.[1][5] This overexpression is associated with a poor prognosis and the development of resistance to chemotherapy.[5]

Beyond their detoxification role, GSTs, particularly GSTP1, are now recognized as key regulators of cellular signaling pathways that are crucial for cancer cell proliferation and survival.[1][5] GSTP1 can directly interact with and modulate the activity of proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, such as c-Jun N-terminal kinase (JNK), thereby influencing apoptosis and cell survival.[1][5]

Given the multifaceted role of GSTs in promoting cancer cell survival and resistance, their inhibition represents a promising therapeutic strategy. This compound (SHG) is a well-characterized competitive inhibitor of GSTs and serves as a valuable tool for investigating the metabolic consequences of GST inhibition in cancer cells.[4]

Mechanism of Action of this compound

This compound is an S-substituted glutathione where the hydrogen atom of the thiol group is replaced by a hexyl group.[4] This structural modification allows it to bind to the active site of GSTs, competitively inhibiting the binding of glutathione.[4] By blocking the function of GSTs, SHG is hypothesized to induce cancer cell death and sensitize them to other therapies through two primary mechanisms:

-

Increased Oxidative Stress: By preventing the detoxification of reactive oxygen species (ROS) and other electrophilic compounds, SHG can lead to an accumulation of oxidative damage within the cancer cell.

-

Disruption of Metabolic and Signaling Pathways: Inhibition of GSTP1 by SHG can dysregulate key signaling pathways that control cell growth, proliferation, and apoptosis.

Impact of this compound on Cancer Cell Metabolism

Inhibition of GSTs by this compound has profound effects on the metabolic landscape of cancer cells. The following sections detail the known and inferred impacts on key metabolic pathways.

Glycolysis

Cancer cells are known to exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. Recent studies have demonstrated a direct link between GSTP1 and the regulation of glycolysis. Genetic or pharmacological inactivation of GSTP1 in triple-negative breast cancer cells has been shown to impair glycolytic metabolism, resulting in reduced levels of lactic acid and ATP.[6] Furthermore, GSTP1 has been found to interact with and enhance the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1]

Therefore, it is proposed that inhibition of GSTP1 by this compound would lead to a reduction in glycolytic flux, thereby depriving the cancer cell of a critical source of energy and biosynthetic precursors.

Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for regenerating the reduced glutathione pool and protecting the cell from oxidative stress. The PPP also produces precursors for nucleotide biosynthesis. Given that GST inhibition by SHG increases oxidative stress, it is plausible that this would lead to an increased demand for NADPH and consequently, an upregulation of the PPP as a compensatory mechanism. However, if the cell is unable to mount a sufficient PPP response, the increased oxidative burden could lead to cell death. High GSH/GSSG ratios in cancer cells, which are critical for their survival, are maintained by NADPH produced from the PPP.[7]

This compound's Influence on Signaling Pathways

The role of GSTP1 as a signaling hub presents another avenue through which this compound can exert its anti-cancer effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK, ERK, and p38 cascades, are central to the regulation of cell proliferation, differentiation, and apoptosis. GSTP1 is known to be a direct inhibitor of JNK activity.[5] Under non-stressed conditions, GSTP1 binds to JNK, preventing its activation.[1] Upon GSTP1 inhibition, JNK is released and becomes activated, which can lead to the induction of apoptosis.[1][8] Therefore, treatment of cancer cells with this compound is expected to lead to the activation of the JNK pathway and subsequent apoptosis.

Conversely, the effect on the ERK pathway may be more complex. While some studies suggest a potential for crosstalk between the JNK and ERK pathways, where sustained JNK activation might block ERK activation, the direct impact of SHG on ERK signaling requires further investigation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical survival pathway that is often hyperactivated in cancer. A recent study demonstrated that the GST inhibitor ethacrynic acid inhibits the growth and proliferation of prostate cancer cells by binding to GSTP1 and subsequently downregulating the activity of the PI3K/AKT pathway.[9] This suggests that this compound may exert similar effects, leading to decreased cancer cell survival.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK can halt cell growth and proliferation when energy levels are low. There is evidence that GSTs can interact with and facilitate the S-glutathionylation and activation of AMPK.[10][11] Inhibition of GSTs by this compound could therefore potentially modulate AMPK activity, although the precise consequences of this interaction in the context of cancer cell metabolism require further elucidation.

Quantitative Data

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data from related GST inhibitors and GSTP1 knockdown studies provide valuable insights into the potential potency of targeting this pathway.

| Compound/Method | Cell Line(s) | IC50 Value | Reference |

| GSTP Knockdown | Calu-6 | 0.1 nmol/L | [12] |

| Ethacrynic Acid | Various | 6 to 223 µM | [13] |

| Cisplatin (B142131) | HeLa | 5.8 - 23.3 µM | [14] |

| Cisplatin | A549 | 22.12 ± 0.98 µM | [15] |

| Doxorubicin (Adriamycin) | HeLa | 70.13 µg/mL (GSTP1 overexpressing) vs 10.34 µg/mL (control) | [16] |

Table 1: Comparative IC50 values of GSTP1 targeting and conventional chemotherapeutics.

Experimental Protocols

General Protocol for Treating Cancer Cells with this compound

This protocol provides a general framework for treating adherent cancer cell lines with this compound for subsequent analysis.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium. Ensure complete dissolution.

-

Cell Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. A concentration range of 10-100 µM is a reasonable starting point for initial experiments, based on the known inhibitory constants for GSTs. Include a vehicle-only control.

-

Incubation: Return the cells to the incubator for the desired treatment duration. This will vary depending on the downstream application (e.g., 24-72 hours for cell viability assays, shorter time points for signaling pathway analysis).

-

Cell Harvesting:

-

For Protein Analysis (Western Blot): Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

For Metabolite Analysis (Metabolomics): Rapidly wash the cells with an appropriate ice-cold solution (e.g., PBS or 0.9% NaCl) to remove extracellular metabolites. Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol). Scrape the cells, collect the extract, and process for analysis (e.g., by centrifugation to remove cell debris).

-

Protocol for Measuring GST Activity

This protocol is adapted from commercially available kits and allows for the measurement of total GST activity in cell lysates. The assay is based on the GST-catalyzed reaction between GSH and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, a GS-DNB conjugate, can be detected by spectrophotometry at 340 nm.

-

Prepare Cell Lysate: Harvest cells as described above (for protein analysis) using a lysis buffer compatible with the assay (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

-

Prepare Reaction Mix: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 6.5), reduced glutathione (GSH), and CDNB.

-

Initiate the Reaction: Add the cell lysate to the reaction mixture in a UV-transparent 96-well plate.

-

Measure Absorbance: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Calculate GST Activity: The rate of the reaction (change in absorbance per minute) is proportional to the GST activity in the sample. Activity can be calculated using the molar extinction coefficient of the GS-DNB conjugate.

Visualizations

Signaling Pathways

Caption: this compound (SHG) signaling network in cancer cells.

Experimental Workflow

Caption: Workflow for studying SHG's effects on cancer cells.

Conclusion and Future Directions

This compound, as a potent inhibitor of Glutathione S-transferases, represents a valuable tool for exploiting the metabolic vulnerabilities of cancer cells. The inhibition of GSTP1 by SHG disrupts key metabolic processes, including glycolysis, and modulates critical signaling pathways such as the MAPK and PI3K/AKT cascades, ultimately leading to reduced cancer cell survival and proliferation.

Future research should focus on several key areas:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines is essential for understanding its spectrum of activity.

-

Metabolic Flux Analysis: Utilizing techniques such as stable isotope tracing will provide a more dynamic and quantitative understanding of how SHG alters metabolic fluxes through central carbon metabolism.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models is a critical next step.

-

Combination Therapies: Investigating the synergistic potential of this compound with conventional chemotherapeutics or other targeted therapies could lead to more effective treatment strategies.

By continuing to unravel the intricate roles of GSTs in cancer cell metabolism and signaling, and by leveraging tools such as this compound, the development of novel and effective anti-cancer therapies can be significantly advanced.

References

- 1. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Glutathione metabolism in cancer progression and treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. GSTP1 is a Driver of Triple-Negative Breast Cancer Cell Metabolism and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ethacrynic acid inhibits the growth and proliferation of prostate cancer cells by targeting GSTP1 and regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione S-transferases interact with AMP-activated protein kinase: evidence for S-glutathionylation and activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione S-Transferases Interact with AMP-Activated Protein Kinase: Evidence for S-Glutathionylation and Activation In Vitro | PLOS One [journals.plos.org]

- 12. Glutathione <em>S</em>-transferase inhibitor displays robust efficacy in lung cancer models | BioWorld [bioworld.com]

- 13. mdpi.com [mdpi.com]

- 14. science.utm.my [science.utm.my]

- 15. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer drug resistance of HeLa cells transfected with rat glutathione S-transferase pi gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Substrate Specificity of S-Hexylglutathione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Hexylglutathione (GTX) is a synthetic derivative of glutathione (B108866) (GSH), a critical tripeptide involved in cellular detoxification. By replacing the hydrogen of the thiol group with a hexyl moiety, GTX becomes a potent competitive inhibitor of Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. Due to the overexpression of certain GST isozymes in various cancer cells and their role in the development of drug resistance, there is significant interest in developing specific and potent GST inhibitors. This guide provides a comprehensive overview of the substrate specificity of this compound, focusing on its role as a competitive inhibitor across different GST isozymes.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits broad-spectrum inhibitory activity against various Glutathione S-transferase isozymes. Its primary mechanism of action is competitive inhibition with respect to the natural substrate, glutathione (GSH). The following tables summarize the available quantitative data on the binding and inhibitory potency of this compound against different GSTs.

Table 1: Binding Affinity of this compound for Human Glutathione S-Transferase Pi 1-1 (GSTP1-1)

| GSTP1-1 Variant | Dissociation Constant (Kd) (µM) |

| Wild-type | 1.27[1] |

| Y49F mutant | 3.7[1] |

Table 2: Inhibitory Concentration of this compound against Glutathione S-Transferase

| Enzyme Source | GST Isozyme (likely) | Concentration for Effect | Effect |

| Not specified | GST 3-3 | 20 µM | Delayed inhibition[2] |

Experimental Protocols

Protocol for Determining the Inhibitory Activity of this compound against GSTs

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a specific GST isozyme using the common substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

1. Materials and Reagents:

-

Purified recombinant human GST isozyme (e.g., GSTA1-1, GSTM1-1, GSTP1-1)

-

This compound (inhibitor)

-

Reduced glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

2. Preparation of Solutions:

-

GSH Solution: Prepare a 100 mM stock solution of GSH in deionized water.

-

CDNB Solution: Prepare a 100 mM stock solution of CDNB in ethanol.

-

Enzyme Solution: Prepare a working solution of the purified GST isozyme in 100 mM potassium phosphate buffer (pH 6.5). The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 5-10 minutes.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Inhibitor Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of working concentrations.

3. Determination of the Michaelis-Menten Constant (Km) for CDNB:

Before assessing the inhibitor's potency, it is crucial to determine the Km of the GST isozyme for the substrate CDNB.

-

Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 6.5), a fixed, saturating concentration of GSH (e.g., 5 mM), and the GST enzyme.

-

Add varying concentrations of CDNB to the wells.

-

Initiate the reaction and measure the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities (V₀) for each CDNB concentration.

-

Plot V₀ versus CDNB concentration and fit the data to the Michaelis-Menten equation to determine the Km.

4. IC50 Determination:

-

Prepare a series of reaction mixtures in a 96-well plate. Each well should contain:

-

100 mM potassium phosphate buffer (pH 6.5)

-

A fixed concentration of GSH (e.g., 5 mM)

-

A fixed concentration of CDNB, typically equal to the determined Km value.

-

The GST enzyme at its optimized concentration.

-

Varying concentrations of this compound (from the working solutions). Include a control with no inhibitor (DMSO only).

-

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding the CDNB substrate.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the reaction rate for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%.

5. Ki Determination (for competitive inhibition):

-

Perform a series of kinetic assays as described for Km determination, but in the presence of different fixed concentrations of this compound.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[CDNB]) for each inhibitor concentration.

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

Visualizations

GST-Catalyzed Detoxification and Inhibition by this compound

Caption: Mechanism of GST-catalyzed detoxification and its competitive inhibition by this compound.

Experimental Workflow for GST Inhibition Assay

Caption: Workflow for determining the inhibitory constants (IC50 and Ki) of this compound.

Conclusion

This compound serves as a valuable research tool for studying the function and inhibition of Glutathione S-transferases. Its character as a competitive inhibitor with broad specificity makes it a useful compound for affinity chromatography and for investigating the role of GSTs in cellular processes, including drug resistance. The provided experimental protocols offer a robust framework for quantifying the inhibitory potency of this compound and other potential GST inhibitors. Further research is warranted to establish a comprehensive profile of its inhibitory constants against a wider range of human GST isozymes, which would be invaluable for the development of isozyme-specific inhibitors for therapeutic applications.

References

The Modulatory Role of S-Hexylglutathione on MAP Kinase Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Hexylglutathione (S-HG) is a well-established inhibitor of Glutathione (B108866) S-Transferase (GST), a family of enzymes pivotal in cellular detoxification and the regulation of intracellular signaling. A growing body of evidence implicates GSTs, particularly the Pi (GSTP) and Mu (GSTM) classes, as key negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, GSTs can directly interact with and sequester kinases such as c-Jun N-terminal kinase (JNK) and Apoptosis Signal-regulating Kinase 1 (ASK1), thereby inhibiting their pro-apoptotic and stress-response functions. This technical guide delves into the molecular mechanisms by which S-HG, through its inhibition of GST, is poised to modulate MAPK signaling. While direct quantitative data on the dose-dependent effects of S-HG on MAPK pathway activation remains to be fully elucidated in public literature, this document provides a comprehensive overview of the established GST-MAPK interaction, detailed experimental protocols to investigate this axis, and analogous quantitative data from other GST inhibitors to infer the potential effects of S-HG. The enclosed diagrams and methodologies are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of S-HG and other GST inhibitors in diseases characterized by dysregulated MAPK signaling, such as cancer and neurodegenerative disorders.

Introduction to this compound and MAP Kinase Pathways

This compound is a synthetic derivative of glutathione where the thiol group is alkylated with a hexyl group. This modification renders it a potent competitive inhibitor of Glutathione S-Transferases (GSTs)[1]. GSTs are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione[2]. Beyond their canonical role in cellular detoxification, specific GST isoforms have been identified as critical regulators of intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways[3][4][5][6].

The MAPK pathways are a series of evolutionarily conserved signaling cascades that transduce extracellular stimuli into cellular responses, governing a wide range of physiological processes including cell proliferation, differentiation, inflammation, and apoptosis[7]. The three major well-characterized MAPK pathways are:

-

Extracellular signal-regulated kinase (ERK) pathway: Primarily activated by growth factors and mitogens, playing a central role in cell proliferation and survival[8][9].

-

c-Jun N-terminal kinase (JNK) pathway: Predominantly activated by cellular stress, such as inflammatory cytokines, UV radiation, and oxidative stress, and is heavily implicated in apoptosis and inflammation[10][11].

-